molecular formula C6H4BrFN2O B1383182 3-Bromo-5-fluoropicolinamide CAS No. 2089325-14-2

3-Bromo-5-fluoropicolinamide

Cat. No. B1383182
M. Wt: 219.01 g/mol
InChI Key: UGPLBRXCBHHJMK-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoropicolinamide is a chemical compound with the molecular formula C6H4BrFN2O and a molecular weight of 219.01 . It is a solid substance stored at room temperature .


Synthesis Analysis

The synthesis of 3-Bromo-5-fluoropicolinamide has been reported in several studies . For instance, one study reported an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine . Another study synthesized 3-bromo-N-(3-fluorophenyl)benzenesulfonamide by the amidation reaction .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-fluoropicolinamide has been confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound has been analyzed by X-ray diffraction .


Physical And Chemical Properties Analysis

3-Bromo-5-fluoropicolinamide is a solid substance stored at room temperature . Its molecular structure has been confirmed by various spectroscopic techniques .

Safety And Hazards

The safety information for 3-Bromo-5-fluoropicolinamide indicates that it is hazardous. It has the signal word “Danger” and hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-5-fluoropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O/c7-4-1-3(8)2-10-5(4)6(9)11/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPLBRXCBHHJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluoropicolinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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